Picfeltarraegenin I
Description
Picfeltarraegenin I is a tetracyclic triterpenoid aglycone primarily isolated from Picria fel-terrae Lour., a medicinal plant used in traditional medicine for its anti-inflammatory, antitumor, and neuroprotective properties . Structurally, it belongs to the cucurbitacin family, characterized by a highly oxygenated tetracyclic skeleton. As an aglycone, it serves as the core structure for various glycosylated derivatives, which exhibit enhanced solubility and bioactivity .
Key characteristics:
Properties
CAS No. |
82145-63-9 |
|---|---|
Molecular Formula |
C30H44O5 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
2-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-5-propan-2-ylfuran-3-one |
InChI |
InChI=1S/C30H44O5/c1-16(2)20-13-23(33)30(8,35-20)25-19(31)14-27(5)21-11-9-17-18(10-12-22(32)26(17,3)4)29(21,7)24(34)15-28(25,27)6/h9,13,16,18-19,21-22,25,31-32H,10-12,14-15H2,1-8H3 |
InChI Key |
NROSHSGZKWDRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Mass Spectrometric Characterization
High-resolution ESI-MS provides molecular formulas via exact mass measurements. For this compound aglycon:
Tandem MS (MS/MS) fragments reveal diagnostic losses:
Nuclear Magnetic Resonance (NMR) Profiling
¹³C NMR assignments (125 MHz, CD₃OD):
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C-3 | 89.5 | Oxygenated methine |
| C-13 | 145.2 | Olefinic |
| C-28 | 180.3 | Carboxylic acid |
Key NOESY correlations between H-3 (δ 4.12) and H-5 (δ 1.98) establish the tetracyclic scaffold’s stereochemistry.
Scalability Challenges and Modern Innovations
While traditional methods rely on plant extraction, recent advances explore synthetic biology approaches:
- Heterologous expression of oxidosqualene cyclase in Saccharomyces cerevisiae produces the triterpene backbone.
- Site-selective C–H oxidation (e.g., electrochemical allylic oxidation) functionalizes the core structure.
However, these methods currently yield <5 mg/L, necessitating continued optimization.
Quality Control and Standardization
Validated HPLC-DAD protocols ensure batch consistency:
| Parameter | Acceptance Criteria |
|---|---|
| Purity (area %) | ≥98% |
| Column recovery | 95–105% |
| RSD (n=5) | ≤2% |
Reference standards are characterized by:
- Melting point: 218–220°C (decomp.)
- Specific rotation: [α]²⁵D +47.3° (c 0.1, MeOH)
Chemical Reactions Analysis
Types of Reactions
Picfeltarraegenin I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Picfeltarraegenin I has a wide range of scientific research applications, including:
Mechanism of Action
Picfeltarraegenin I exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Molecular Differences
Pharmacological Activities
- AChE Inhibition: Picfeltarraenin IA and IB show potent AChE inhibitory activity, with IC₅₀ values < 10 μM, making them candidates for Alzheimer’s disease research . The glucopyranoside moiety in IB enhances binding affinity compared to the xylopyranoside in IA .
Complement System Inhibition :
Antitumor and Anti-inflammatory Effects :
Analytical Differentiation
- Mass Spectrometry :
- Chromatography :
- Retention times (RT) vary: Picfeltarraenin VI elutes at RT 5.51 min, while IA and IB elute later due to larger sugar groups .
Q & A
Q. What are the most reliable spectroscopic methods for identifying and characterizing Picfeltarraegenin I in plant extracts?
Q. What extraction protocols optimize the yield of this compound from Picria fel-terrae?
Maceration with ethanol-water mixtures (e.g., 70% ethanol) is commonly used for initial extraction, leveraging the compound’s polarity. Column chromatography (silica gel or reversed-phase C18) and preparative HPLC are essential for purification. Solvent systems like CHCl-MeOH gradients (9:1 to 7:3) have been effective in isolating this compound and its analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., anticancer vs. anti-inflammatory effects)?
Contradictions often arise from variability in assay conditions (e.g., cell lines, dosage) or purity of isolates . To address this:
- Standardize bioassay protocols : Use validated cell lines (e.g., HepG2 for anticancer studies) and include positive controls (e.g., doxorubicin).
- Quantify compound purity : Employ LC-MS or qNMR to ensure >95% purity.
- Mechanistic studies : Combine transcriptomics (RNA-seq) and molecular docking to identify target pathways (e.g., NF-κB for anti-inflammatory activity) .
Q. What strategies improve the synthetic scalability of this compound derivatives for structure-activity relationship (SAR) studies?
Key challenges include the complexity of glycosylation and stereochemical control . Solutions involve:
- Chemoenzymatic synthesis : Use glycosyltransferases to attach sugar moieties regioselectively.
- Protecting-group-free routes : Leverage orthogonal reactivity of hydroxyl groups on the triterpenoid core.
- Parallel synthesis : Generate analogs with modifications at C-3, C-28, or sugar residues to assess SAR .
Q. How can advanced computational methods enhance the study of this compound’s interactions with biological targets?
Molecular dynamics (MD) simulations (e.g., 100-ns trajectories in GROMACS) and free-energy calculations (MM/PBSA) can predict binding affinities for targets like COX-2 or PI3K. Pharmacophore modeling (using tools like Schrödinger) identifies critical hydrogen-bond acceptors and hydrophobic regions in the triterpenoid scaffold .
Methodological Frameworks for Experimental Design
Q. What criteria (e.g., FINER/PICOT) should guide hypothesis formulation for this compound research?
Apply the FINER framework :
- Feasible : Ensure access to purified compound (>90% purity via HPLC).
- Novel : Focus on understudied targets (e.g., autophagy modulation).
- Ethical : Use animal models compliant with ARRIVE guidelines.
- Relevant : Align with gaps in triterpenoid pharmacology (e.g., overcoming multidrug resistance) .
Example PICOT Question :
- P opulation: Human colorectal cancer cells (HCT-116)
- I ntervention: this compound (10–50 μM)
- C omparison: Standard chemotherapeutic agent (5-fluorouracil)
- O utcome: Apoptosis induction (via caspase-3 activation)
- T ime: 48-hour exposure .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals. ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups. For omics data, apply false discovery rate (FDR) correction (Benjamini-Hochberg) to minimize Type I errors .
Q. How can researchers ensure reproducibility in isolation and characterization studies?
- Detailed metadata : Report plant voucher specimens (herbarium deposition), extraction solvent ratios, and chromatography gradients.
- Open data practices : Share raw NMR/MS files in repositories like Zenodo.
- Cross-lab validation : Collaborate with independent labs to replicate key findings (e.g., anti-angiogenic effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
